Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl

Description

Contextualization within Halogenated Aromatic Ketones in Medicinal Chemistry

Halogenated aromatic ketones represent a class of organic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms into an aromatic ketone scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced therapeutic efficacy. Ketones are prevalent in a variety of natural products and pharmaceutical agents, and their chemical reactivity makes them valuable precursors in the synthesis of more complex bioactive molecules. nih.govresearchgate.net The synthesis of aryl ketones can be achieved through various methods, including the Friedel-Crafts acylation. organic-chemistry.orgwikipedia.org

Overview of Structural Features and Their Biological Implications

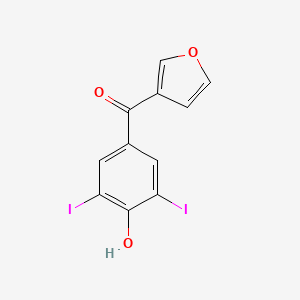

The structure of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl is characterized by three key components: a diiodo-4-hydroxyphenyl moiety, a 2-furyl group, and a central ketone linker. Each of these features has known biological implications that collectively suggest the potential for this compound to interact with biological systems in meaningful ways.

The diiodo-4-hydroxyphenyl moiety is a significant structural feature, most notably found in the thyroid hormone precursor, diiodotyrosine (DIT). wikipedia.org In the biosynthesis of thyroid hormones, DIT is a crucial intermediate. nih.gov This suggests that the diiodo-4-hydroxyphenyl group has the potential for recognition by biological systems, particularly enzymes and receptors involved in thyroid hormone metabolism. The iodine atoms can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, further enhancing its potential for molecular interactions.

The 2-furyl group, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in a wide range of biologically active compounds. medchemexpress.com Furan (B31954) derivatives are known to exhibit diverse pharmacological activities. nih.gov The furan ring is a versatile pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom), π-π stacking, and hydrophobic interactions. Its presence in a molecule can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. 2-Acetylfuran, a related 2-furyl ketone, is a useful intermediate in the synthesis of pharmaceuticals, such as the antibiotic cefuroxime. wikipedia.org

Current Gaps in Scientific Literature on this compound

Despite the intriguing structural features and the potential for biological activity inferred from its constituent parts, there is a significant gap in the scientific literature concerning this compound. A comprehensive search of scientific databases reveals a lack of dedicated studies on its synthesis, characterization, and biological evaluation. This absence of research presents a clear opportunity for future investigation. Elucidating the chemical and biological properties of this compound could provide valuable insights for medicinal chemistry and drug discovery.

Data Tables

Table 1: Structural Components and Their Potential Biological Significance

| Structural Component | Key Features | Potential Biological Significance |

|---|---|---|

| Diiodo-4-hydroxyphenyl Moiety | - Two iodine atoms- Phenolic hydroxyl group | - Potential for recognition by thyroid hormone-related enzymes- Halogen bonding interactions- Hydrogen bond donor/acceptor |

| 2-Furyl Group | - Five-membered aromatic heterocycle- Oxygen atom | - Common pharmacophore in bioactive compounds- Can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions- Influences pharmacokinetic properties |

| Ketone Linker | - Carbonyl group | - Central scaffold providing specific geometry- Hydrogen bond acceptor- Potential site for metabolic transformations |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4568-82-5 |

|---|---|

Molecular Formula |

C11H6I2O3 |

Molecular Weight |

439.97 g/mol |

IUPAC Name |

furan-3-yl-(4-hydroxy-3,5-diiodophenyl)methanone |

InChI |

InChI=1S/C11H6I2O3/c12-8-3-7(4-9(13)11(8)15)10(14)6-1-2-16-5-6/h1-5,15H |

InChI Key |

DSMAKSBPYQIPQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(=O)C2=CC(=C(C(=C2)I)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Historical and Contemporary Approaches to the Synthesis of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl

The synthesis of aryl ketones, such as "this compound," has traditionally been achieved through well-established reactions like the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. ucalgary.cawikipedia.orgsigmaaldrich.com The specific synthesis of the target compound would likely involve the acylation of a 3,5-diiodophenolic substrate with a 2-furoyl derivative.

Multi-Step Synthetic Routes

A multi-step approach to synthesizing "this compound" would involve the separate preparation of the key precursors followed by their coupling. This method offers the advantage of purifying intermediates at each stage, potentially leading to a higher purity of the final product.

The general retrosynthetic analysis suggests two primary starting materials: a 3,5-diiodophenol (B3025038) derivative and a 2-furoic acid derivative. The synthesis would proceed as follows:

Preparation of the Halogenated Phenolic Precursor: This would involve the iodination of a suitable phenolic starting material. For instance, 3,5-diiodo-L-tyrosine can be synthesized by the direct iodination of L-tyrosine. chemicalbook.com

Preparation of the Furan-Containing Synthon: 2-furoyl chloride is a common and reactive synthon for introducing the 2-furoyl group. wikipedia.org It is typically prepared from 2-furoic acid by reaction with a chlorinating agent like thionyl chloride. wikipedia.org

Coupling via Friedel-Crafts Acylation: The final step would involve the reaction of the 3,5-diiodophenolic precursor with 2-furoyl chloride. This reaction is a classic example of a Friedel-Crafts acylation, where the phenolic ring acts as the nucleophile and the acyl chloride as the electrophile. ucalgary.cawikipedia.org A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to facilitate the reaction. wikipedia.org It's important to note that with phenols, both C-acylation (on the ring) and O-acylation (on the hydroxyl group) can occur. ucalgary.ca The desired product is the C-acylated aryl ketone. Reaction conditions can be optimized to favor C-acylation, and any O-acylated ester byproduct can potentially be rearranged to the desired aryl ketone via a Fries rearrangement in the presence of AlCl₃. ucalgary.ca

One-Pot Synthesis Strategies

One-pot synthesis strategies aim to combine multiple reaction steps into a single procedure without the isolation of intermediates, thereby increasing efficiency and reducing waste. While a specific one-pot synthesis for "this compound" is not prominently documented, general methodologies for the one-pot synthesis of functionalized furans and related heterocyclic systems from various starting materials have been developed. rsc.orgtubitak.gov.tr

A hypothetical one-pot approach for the target molecule could involve the in situ generation of one of the reactive intermediates. For instance, the synthesis could potentially start from a more readily available precursor to the diiodophenol, which is then iodinated and subsequently acylated in the same reaction vessel. However, the compatibility of the reagents and conditions for both iodination and Friedel-Crafts acylation would be a significant challenge to overcome.

Catalyst Systems for Selective Bond Formation

The key bond formation in the synthesis of "this compound" is the carbon-carbon bond between the phenolic ring and the furan (B31954) carbonyl group. The choice of catalyst is crucial for achieving high selectivity and yield in this transformation.

For the Friedel-Crafts acylation, a variety of Lewis acid catalysts can be employed. google.com Common choices include:

Aluminum Trichloride (B1173362) (AlCl₃): This is a strong and widely used Lewis acid for Friedel-Crafts reactions. wikipedia.org However, it is often required in stoichiometric amounts because it complexes with the product ketone. wikipedia.org

Other Lewis Acids: Milder Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃) can also be used, sometimes in catalytic amounts, particularly with activated aromatic rings. wikipedia.orggoogle.com

Brønsted Acids: In some cases, strong Brønsted acids can catalyze Friedel-Crafts acylations, especially when using carboxylic acids or anhydrides as the acylating agents. wikipedia.org

The selectivity of the acylation (i.e., the position of substitution on the phenolic ring) is directed by the existing substituents. The hydroxyl group is a strong activating and ortho-, para-directing group. In a 4-hydroxyphenyl system, acylation would be expected to occur at the positions ortho to the hydroxyl group.

Precursor Chemistry and Intermediate Compound Synthesis

The successful synthesis of "this compound" is highly dependent on the efficient preparation of its key precursors.

Synthesis of Halogenated Phenolic Precursors

The 3,5-diiodo-4-hydroxyphenyl moiety is a critical component of the target molecule. The synthesis of such precursors often starts from tyrosine or other related phenols.

Direct Iodination of Tyrosine: 3,5-Diiodo-L-tyrosine can be synthesized by the direct iodination of L-tyrosine using iodine in the presence of a base such as aqueous ethylamine (B1201723) or in an acidic medium with an oxidizing agent like hydrogen peroxide. chemicalbook.com

Derivatives of 3,5-Diiodotyrosine: A variety of derivatives of 3,5-diiodotyrosine have been synthesized for various research purposes, indicating a well-established chemistry for this class of compounds. acs.org

| Precursor | Starting Material | Reagents | Key Features of Synthesis |

| 3,5-Diiodo-L-tyrosine | L-Tyrosine | Iodine, Sodium Iodide, Aqueous Ethylamine | Direct iodination of the tyrosine ring. chemicalbook.com |

| 3,5-Diiodothyronines | Diiodotyrosine | Coupling with another iodinated phenyl derivative | Involves the formation of a diaryl ether linkage. google.com |

Synthesis of Furan-Containing Synthons

The 2-furyl ketone functionality is introduced using a furan-containing synthon. The most common and reactive synthon for this purpose is 2-furoyl chloride.

Preparation of 2-Furoyl Chloride: This acyl chloride is typically synthesized from 2-furoic acid. The classical method involves refluxing 2-furoic acid with an excess of thionyl chloride. wikipedia.org Other chlorinating agents like phosphorus trichloride can also be used, though they may generate more problematic waste streams. guidechem.com More modern methods may utilize phosgene (B1210022) or its equivalents under catalytic conditions. guidechem.comchemicalbook.com

The synthesis of the furan ring itself can be achieved through various methods, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the copper-catalyzed oxidation of 1,3-butadiene. pharmaguideline.comorganic-chemistry.org However, for the purpose of synthesizing the target ketone, commercially available 2-furoic acid is the most practical starting material for generating the necessary acylating agent.

| Synthon | Starting Material | Reagents | Reaction Type | Yield (%) |

| 2-Furoyl Chloride | 2-Furoic Acid | Thionyl Chloride | Chlorination | 79 guidechem.com |

| 2-Furoyl Chloride | 2-Furoic Acid | Phosgene, N,N-dimethylformamide | Chlorination | 91.2 guidechem.com |

Optimization of Synthetic Yields and Purity

The efficient synthesis of 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone is paramount for its further study and application. Optimization of the synthetic protocol focuses on maximizing the yield and ensuring high purity of the final product. A plausible synthetic route involves the Friedel-Crafts acylation of 2,6-diiodophenol (B1640560) with 2-furoyl chloride. ucalgary.cawikipedia.orgsigmaaldrich.com The optimization of this process involves a systematic variation of reaction conditions and the implementation of robust purification techniques.

The optimization of the Friedel-Crafts acylation for the synthesis of 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone would involve a systematic study of several key parameters to maximize the yield and minimize the formation of byproducts. google.comorganic-chemistry.org

Catalyst Selection and Stoichiometry: Lewis acids are crucial for promoting the acylation reaction. wikipedia.org A range of catalysts, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂), would be screened. The stoichiometry of the catalyst is also a critical factor; typically, more than one equivalent is required as the Lewis acid complexes with both the starting phenol (B47542) and the product ketone. wikipedia.org

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Inert solvents like dichloromethane (B109758) (DCM), carbon disulfide (CS₂), and nitrobenzene (B124822) are commonly used for Friedel-Crafts reactions. google.com A screening of these solvents would be performed to identify the optimal medium.

Temperature and Reaction Time: The reaction temperature is a key parameter to control. Lower temperatures may slow down the reaction but can increase selectivity, while higher temperatures might lead to the formation of undesired byproducts. A time-course study at different temperatures would be conducted to determine the optimal reaction time for achieving maximum conversion.

An illustrative representation of a reaction condition optimization study is presented in the interactive data table below.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.2) | DCM | 0 to rt | 6 | 45 |

| 2 | AlCl₃ (1.5) | DCM | 0 to rt | 6 | 58 |

| 3 | AlCl₃ (1.5) | CS₂ | 0 to rt | 8 | 65 |

| 4 | FeCl₃ (1.5) | DCM | rt | 12 | 30 |

| 5 | ZnCl₂ (2.0) | Nitrobenzene | 50 | 4 | 40 |

| 6 | AlCl₃ (1.5) | CS₂ | 0 | 12 | 72 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The purification of the synthetic intermediates and the final 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone is essential to obtain a high-purity product for subsequent studies. A multi-step purification protocol would likely be employed.

Extraction and Washing: After the reaction is complete, an aqueous workup is typically performed to remove the catalyst and any water-soluble impurities. The organic layer containing the product would be washed sequentially with dilute acid, water, and brine. For phenolic compounds, an acid-base extraction can be a powerful purification tool. masterorganicchemistry.com

Crystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. masterorganicchemistry.com A solvent screen would be conducted to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Chromatography: Column chromatography is a versatile technique for separating the desired product from closely related impurities. mdpi.com A stationary phase such as silica (B1680970) gel or alumina (B75360) would be used, with an appropriate mobile phase (a single solvent or a mixture of solvents) to elute the components based on their polarity. For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed. mdpi.com

Design and Synthesis of Analogs and Derivatives of this compound

The design and synthesis of analogs and derivatives are crucial for establishing structure-activity relationships (SAR) and for optimizing the properties of the lead compound. researchgate.netscilit.com This involves systematic structural modifications to the parent molecule, 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone.

SAR studies aim to identify the key structural features responsible for the biological activity of a compound. nih.govplos.org For 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone, systematic modifications would be made to the phenolic ring, the furan moiety, and the ketone linker. These modifications would include altering the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule.

The di-iodinated hydroxyphenyl ring is a key area for modification.

Halogen Substitution: The iodine atoms could be replaced with other halogens such as bromine or chlorine to investigate the effect of halogen size and electronegativity.

Alkyl and Alkoxy Groups: Introduction of small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy, ethoxy) groups at different positions on the ring would probe the influence of steric and electronic effects. scilit.com

Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., amino, hydroxyl) would systematically vary the electronic nature of the aromatic ring. researchgate.net

An illustrative table of potential aromatic ring derivatives is provided below.

| Compound ID | R1 | R2 | R3 |

| Parent | I | I | OH |

| A-1 | Br | Br | OH |

| A-2 | Cl | Cl | OH |

| A-3 | I | I | OCH₃ |

| A-4 | CH₃ | CH₃ | OH |

| A-5 | H | NO₂ | OH |

Note: This table represents hypothetical derivatives for the purpose of illustrating structural modifications.

Substitution at the 5-position: The 5-position of the furan ring is susceptible to electrophilic substitution. pharmaguideline.com Halogenation, nitration, or Friedel-Crafts acylation at this position would introduce new functional groups.

Modification of the Furan Ring Itself: The furan ring could be replaced with other five-membered heterocycles such as thiophene (B33073) or pyrrole (B145914) to assess the importance of the oxygen heteroatom.

Hydrogenation: The furan ring can be partially or fully hydrogenated to the corresponding dihydrofuran or tetrahydrofuran (B95107) derivatives, which would alter the planarity and electronic properties of this part of the molecule. studysmarter.co.uk

Isosteric Replacements of the Ketone Linker

In the rational design of analogues of biologically active compounds, the concept of bioisosterism is a powerful strategy employed to optimize physicochemical and pharmacological properties. Bioisosteres are functional groups or molecules that possess similar chemical and physical characteristics, leading to comparable biological activities. drughunter.com The replacement of a specific functional group with a bioisostere can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles, while potentially reducing toxicity. drughunter.comu-tokyo.ac.jp This section explores the theoretical application of isosteric replacements for the ketone linker in "this compound".

The ketone moiety in the parent compound serves as a critical linker, influencing the spatial arrangement of the phenyl and furyl rings and participating in electronic interactions. However, the carbonyl group can be susceptible to metabolic reduction and may contribute to undesirable off-target activities. chemrxiv.org Consequently, its replacement with various bioisosteres presents a viable strategy for generating novel analogues with potentially superior properties.

A range of functional groups can be considered as isosteric replacements for a ketone. The choice of a specific bioisostere is context-dependent and aims to mimic the steric, electronic, and conformational properties of the original ketone group. drughunter.com The thoughtful application of a bioisostere can probe the impact of size, shape, dipole moment, and electronic properties on the biological response of the molecule. nih.gov

Table 1: Potential Isosteric Replacements for the Ketone Linker

| Original Group | Isosteric Replacement | Potential Advantages |

| Ketone (C=O) | Oxetane | Introduction of polarity with similar molecular volume, increased three-dimensional character. u-tokyo.ac.jpchemrxiv.org |

| Methylene (-CH2-) | Alteration of electronic properties and bond angles. nih.gov | |

| Ether (-O-) | Modification of polarity and hydrogen bonding capacity. nih.gov | |

| Sulfide (B99878) (-S-) | Changes in bond length, angle, and lipophilicity. nih.gov | |

| Amide (-CONH-) | Introduction of hydrogen bond donor/acceptor capabilities. drughunter.com | |

| Trifluoromethylketone | Potential for enhanced potency. nih.govnih.gov |

The application of oxetanes as carbonyl group surrogates has gained interest in medicinal chemistry. chemrxiv.org Replacing the ketone with a 3,3-diaryloxetane, for instance, could maintain a similar spatial orientation of the aromatic rings while introducing a more polar and three-dimensional motif. chemrxiv.org This modification could influence solubility and interactions with biological targets.

Furthermore, classical bioisosteres such as methylene, ether, or sulfide linkages could be employed to systematically probe the electronic requirements of the linker region. nih.gov Each replacement would subtly alter the geometry and electronic nature of the molecule, providing valuable structure-activity relationship (SAR) data. Non-classical bioisosteres, which are structurally distinct but produce similar biological effects, also offer a rich avenue for exploration. drughunter.com

For example, α-ketoamides have been explored as a means to introduce additional structural elements that can interact more extensively with enzyme binding pockets. nih.gov While the primary focus of this article is not on a specific biological target, this principle highlights how isosteric replacement can be used to fine-tune molecular interactions.

Ultimately, the goal of isosteric replacement of the ketone linker in "this compound" would be to generate a library of analogues. The systematic evaluation of these compounds would then elucidate the role of the linker in any observed biological activity and potentially lead to the discovery of new chemical entities with improved drug-like properties.

Structure Activity Relationship Sar Studies of Ketone, 3,5 Diiodo 4 Hydroxyphenyl 2 Furyl and Its Analogs

General Principles of SAR Applied to Polyhalogenated Phenolic Compounds

Polyhalogenated phenolic compounds represent a broad class of substances with diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The principles of SAR for these compounds are multifaceted, with activity being influenced by the nature, number, and position of halogen substituents, as well as the electronic and steric properties they impart.

Key structural features that govern the activity of phenolic compounds include:

The number and position of hydroxyl groups: The presence of hydroxyl groups on the aromatic ring is often crucial for biological activity, as they can act as hydrogen bond donors and acceptors, and are involved in antioxidant activity through radical scavenging mechanisms. researchgate.netresearchgate.net

The nature of substituents: The type of substituent on the aromatic ring can significantly alter the electronic and lipophilic character of the molecule, thereby affecting its interaction with biological targets. researchgate.net

Impact of Iodination Pattern on Biological Potency and Selectivity

The presence and positioning of iodine atoms on the phenyl ring of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl are critical determinants of its biological activity. Iodine, being a large and lipophilic halogen, can significantly influence the molecule's ability to interact with biological targets.

The iodination pattern can affect:

Binding Affinity: The size and electronegativity of iodine can lead to specific halogen bonding interactions with protein residues, enhancing binding affinity.

Lipophilicity: Increased iodination generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The presence of iodine can block sites of metabolism, leading to a longer biological half-life.

The biological implications of iodine's chemical speciation are also noteworthy. While iodide (I⁻) is the major source of iodine, molecular iodine (I₂) and hypoiodous acid (HIO) are highly reactive species that can participate in various biological reactions. mdpi.com The transformation of phenolic compounds can be enhanced in the presence of iodide, leading to the formation of iodinated aromatic products. nih.gov

Role of the Hydroxyl Group on the Phenyl Ring in Biological Recognition

The hydroxyl group on the phenyl ring is a key functional group that often plays a pivotal role in the biological recognition of phenolic compounds. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the binding sites of proteins.

Molecular dynamics simulations on other phenolic compounds have demonstrated that the addition of hydroxyl groups to an aromatic ring can significantly affect ligand-protein binding energy. nih.gov The presence of the hydroxyl group can fix the electron density distribution in the frontier orbitals, influencing the molecule's reactivity. researchgate.net For this compound, the 4-hydroxyl group is likely to be a primary point of interaction with its biological target.

The antioxidant activity of phenolic compounds is also closely linked to the presence of the hydroxyl group. semanticscholar.org The O-H bond dissociation energy is a key factor in the ability of phenols to scavenge free radicals. researchgate.net The electronic effects of the adjacent iodine atoms in the 3 and 5 positions would be expected to modulate the acidity and reactivity of the 4-hydroxyl group.

Contribution of the 2-Furyl Ring to Molecular Interactions and Activity Profile

The 2-furyl ring is another significant structural component of this compound. This heterocyclic ring system can participate in various non-covalent interactions, including hydrogen bonding (with the oxygen atom as an acceptor), π-π stacking, and hydrophobic interactions.

In structure-activity relationship studies of other bioactive compounds, the replacement of a phenyl ring with a furan (B31954) ring can lead to changes in potency and selectivity. For example, in a series of tubulin polymerization inhibitors, the nature of the heterocyclic ring was found to be important for activity. nih.gov The furan ring's distinct electronic properties and geometry compared to a phenyl ring can lead to different interactions with biological targets.

Conformational Flexibility of the Ketone Bridge and Its Influence on SAR

The ketone bridge connecting the 3,5-diiodo-4-hydroxyphenyl and 2-furyl rings provides a degree of conformational flexibility to the molecule. The torsional angles around the bonds flanking the carbonyl group determine the relative orientation of the two aromatic rings. This conformational freedom allows the molecule to adopt different shapes to fit into various binding sites.

In diarylpentanoids, which also feature a ketone-containing bridge, the flexibility of the linker is known to be important for biological activity. mdpi.com The ability of the molecule to adopt a specific, low-energy conformation upon binding to its target can significantly contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method is valuable for predicting the activity of new compounds and for understanding the molecular properties that are important for activity.

The first step in QSAR modeling is the selection and calculation of molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure and properties. For a compound like this compound, a wide range of descriptors would be relevant. nih.gov

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Category | Examples |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |

| Topological | Connectivity Indices, Shape Indices |

| Constitutional | Molecular Weight, Number of atoms/bonds |

| Quantum-Mechanical | Electron Affinity, Hardness, Electronegativity |

The selection of descriptors is crucial for building a predictive QSAR model. For halogenated and phenolic compounds, descriptors related to hydrophobicity, electronic properties, and steric parameters are often important. researchgate.netnih.gov Density Functional Theory (DFT) calculations can be used to compute quantum-chemical descriptors that provide insights into the reactivity of the molecules. imist.maimist.ma The ultimate goal is to develop a statistically robust model that can accurately predict the biological activity of related compounds.

Detailed Analysis of Statistical Models in Structure-Activity Relationship Studies of this compound and its Analogs

In the exploration of the structure-activity relationships (SAR) of pharmacologically active compounds, the development and validation of statistical models are of paramount importance. For the compound this compound and its analogs, comprehensive research into this area is currently limited in publicly accessible scientific literature.

Quantitative structure-activity relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. The development of a robust QSAR model involves several key stages, including the selection of a suitable set of molecular descriptors, the application of statistical methods to generate the model, and rigorous validation to assess its predictive power.

While specific QSAR models for this compound were not found, the methodologies employed in the study of analogous compounds, such as other halogenated phenols and phenyl ketones, provide a framework for how such an analysis would be conducted. These studies often utilize a variety of statistical techniques, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression.

The process typically begins with the calculation of a wide range of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once the descriptors are calculated, a statistical method is applied to develop a model that best correlates these descriptors with the observed biological activity. For instance, in an MLR model, a linear equation is generated that describes the relationship between the dependent variable (biological activity) and the most relevant independent variables (molecular descriptors).

Validation is a critical step to ensure the reliability and predictive capability of the developed model. This is typically achieved through both internal and external validation techniques. Internal validation often involves cross-validation procedures, such as the leave-one-out (LOO) method, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²).

External validation involves using the developed model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is evaluated by the predictive correlation coefficient (R²pred). A high value for both q² and R²pred indicates a robust and predictive QSAR model.

Investigation of Biological Activities in in Vitro Models

Exploration of Anti-proliferative Effects in Cancer Cell Lines

The potential of a compound to inhibit the growth of cancer cells is a primary focus of in vitro research. A series of standardized assays are employed to assess these anti-proliferative effects, examining impacts on cell viability, long-term survival, cell cycle progression, and the induction of programmed cell death.

Cell Viability Assays (e.g., MTT, MTS)

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. abcam.comabcam.com Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. abcam.com The concentration of these crystals, which are solubilized for measurement, is directly proportional to the number of living cells. promega.com MTS assays are similar but produce a water-soluble formazan, simplifying the procedure. nih.gov

A hypothetical study of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl could involve exposing various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to increasing concentrations of the compound. After a set incubation period (e.g., 48 or 72 hours), cell viability would be measured. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Hypothetical IC50 Values for this compound

| Cell Line | Incubation Time (hours) | Hypothetical IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 48 | 15.2 |

| HCT-116 (Colon) | 48 | 9.8 |

| A549 (Lung) | 48 | 21.5 |

Colony Formation Assays

The colony formation or clonogenic assay is a long-term cell survival assay that evaluates the ability of a single cell to undergo sufficient proliferation to form a colony (typically defined as at least 50 cells). abcam.com This assay provides insight into the long-term effects of a compound on the reproductive integrity of cells. abcam.com Cancer cells are treated with the compound for a specific duration, then plated at a low density and allowed to grow for several days to weeks. The resulting colonies are then fixed, stained, and counted.

A hypothetical experiment could show that treatment with this compound reduces the number and size of colonies formed by cancer cells in a concentration-dependent manner, suggesting an impairment of their long-term proliferative capacity.

Hypothetical Colony Formation Assay Results for HCT-116 Cells

| Treatment Group | Concentration (µM) | Hypothetical Number of Colonies |

|---|---|---|

| Control | 0 | 150 |

| Compound A | 5 | 95 |

| Compound A | 10 | 42 |

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases), preventing cells from progressing to mitosis and division. Flow cytometry is a common technique used to analyze cell cycle distribution. Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which correlates with DNA content, is measured for each cell.

In a hypothetical study, treating cancer cells with this compound might lead to an accumulation of cells in a particular phase of the cell cycle. For instance, an increase in the percentage of cells in the G2/M phase would suggest that the compound interferes with the mitotic process.

Hypothetical Cell Cycle Analysis of HeLa Cells Treated with Compound A (10 µM)

| Cell Cycle Phase | Control Group (%) | Treated Group (%) |

|---|---|---|

| G0/G1 | 55 | 30 |

| S | 25 | 20 |

Apoptosis Induction Studies

Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis. A hallmark of cancer is the evasion of apoptosis. Therefore, compounds that can induce apoptosis in cancer cells are of significant therapeutic interest. Apoptosis can be detected using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

A hypothetical investigation could reveal that this compound induces apoptosis in a dose-dependent manner. This would be observed as an increase in the percentage of Annexin V-positive cells.

Hypothetical Apoptosis Induction in MCF-7 Cells

| Treatment Group | Concentration (µM) | Hypothetical % of Apoptotic Cells (Annexin V positive) |

|---|---|---|

| Control | 0 | 5 |

| Compound A | 10 | 25 |

| Compound A | 20 | 45 |

Assessment of Antioxidant Potential and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the development of various diseases, including cancer. Antioxidants can neutralize these harmful ROS.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of a compound is often evaluated using in vitro chemical assays that measure its ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods. openagrar.denih.gov

In the DPPH assay, the deep violet DPPH radical is reduced by an antioxidant to a pale yellow hydrazine, with the change in absorbance measured spectrophotometrically. nih.gov The ABTS assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, causing a decolorization that is also measured spectrophotometrically. openagrar.de The results are often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the radicals.

A hypothetical assessment of this compound could demonstrate its potential to scavenge these radicals, with lower IC50 values indicating higher antioxidant activity.

Hypothetical Radical Scavenging Activity

| Assay | Hypothetical IC50 of Compound A (µg/mL) | Hypothetical IC50 of Ascorbic Acid (Standard) (µg/mL) |

|---|---|---|

| DPPH | 25.4 | 5.2 |

Cellular Antioxidant Capacity Assays

There is currently no available research data from cellular antioxidant capacity assays specifically investigating 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone.

Modulation of Reactive Oxygen Species (ROS) Levels

Specific studies on the modulation of reactive oxygen species (ROS) levels by 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone in cellular models have not been reported in the available scientific literature. Research on some furanone compounds has indicated potential prooxidant actions, leading to the generation of ROS. nih.gov However, it is crucial to note that these findings pertain to structurally different molecules and cannot be directly extrapolated to 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone.

Evaluation of Other Potential Biological Targets

Receptor Binding Studies (e.g., Nuclear Receptors, Membrane Receptors)

No receptor binding studies for 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone have been published. While other complex molecules containing a 4-hydroxyphenyl group have been synthesized and evaluated for their affinity to specific receptors, such as opioid receptors, these compounds are structurally distinct from the ketone . nih.govnih.gov

Enzyme Inhibition Assays (e.g., Kinases, Esterases)

There is a lack of published data on the enzyme inhibition properties of 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone. Although various ketone-containing compounds have been investigated as inhibitors for enzymes like 4-hydroxyphenylpyruvate dioxygenase, these studies focus on different structural classes of inhibitors. nih.govnih.gov Similarly, while some diaryl-furanone derivatives have shown inhibitory effects on enzymes such as 5-lipoxygenase and cyclooxygenases, these findings are not directly applicable to the specific compound of interest. nih.gov

Cell Signaling Pathway Perturbation Analysis

No studies have been identified that analyze the perturbation of cell signaling pathways by 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research was found detailing the "Mechanistic Elucidation of Biological Actions of this compound." Information regarding its molecular target identification, validation, or the interrogation of its effects on cellular pathways is not available in the public domain.

Therefore, it is not possible to provide an article based on the requested outline, as doing so would require speculative or fabricated data. The scientific community has not published studies on this specific compound that would allow for a detailed discussion of:

Mechanistic Elucidation of Biological Actions of Ketone, 3,5 Diiodo 4 Hydroxyphenyl 2 Furyl

Cellular Pathway Interrogation:No literature exists describing the use of Western blotting to examine its impact on key signaling proteins or the use of immunofluorescence and confocal microscopy to determine the subcellular localization of any potential protein targets.

Without any foundational research on the biological activity of "Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl," any attempt to generate the requested content would be purely hypothetical and would not meet the standards of scientific accuracy.

Reporter Gene Assays for Transcriptional Regulation

Currently, there is a notable absence of publicly available scientific literature detailing the use of reporter gene assays to investigate the transcriptional regulatory activities of this compound. Reporter gene assays are a fundamental tool in molecular biology to study the regulation of gene expression. These assays involve linking a specific DNA sequence of interest (a promoter or enhancer region) to a reporter gene, which encodes an easily detectable protein (e.g., luciferase, beta-galactosidase, or green fluorescent protein). When this construct is introduced into cells, the expression of the reporter gene becomes a proxy for the activity of the DNA sequence of interest.

While the application of such assays to this compound has not been documented, this methodology would be invaluable in determining if the compound can activate or suppress specific signaling pathways. For instance, researchers could utilize reporter constructs for nuclear receptors, transcription factors such as NF-κB or AP-1, or other signaling pathways to screen for the compound's activity. The absence of such data means that the direct impact of this specific ketone on transcriptional regulation at this level remains uncharacterized.

Investigation of Downstream Biological Effects

Comprehensive studies on the downstream biological effects of this compound are not currently available in the public domain. The following sections outline the types of investigations that would be necessary to elucidate its biological impact.

Modulation of Gene Transcription and Protein Synthesis

There is no specific data from published research to indicate how this compound modulates gene transcription and protein synthesis. To understand these effects, researchers would typically employ techniques such as quantitative polymerase chain reaction (qPCR) to measure changes in the mRNA levels of specific genes after treatment with the compound. Furthermore, microarray or RNA-sequencing analyses would provide a global view of the transcriptomic changes induced by the compound.

On the protein level, methods like Western blotting could be used to assess the expression of specific proteins of interest. Proteomic approaches, such as mass spectrometry, would offer a broader understanding of the compound's impact on the entire proteome of the cell. Without such studies, the influence of this compound on the fundamental processes of gene transcription and protein synthesis remains speculative.

Impact on Cellular Metabolism

The influence of this compound on cellular metabolism is an area that requires investigation. As a ketone-containing compound, it could potentially interact with or influence metabolic pathways that utilize ketone bodies. However, without experimental evidence, it is impossible to determine its specific effects.

To investigate its metabolic impact, researchers could conduct various assays, such as measuring oxygen consumption rates and extracellular acidification rates to assess mitochondrial respiration and glycolysis, respectively. Metabolomic studies, which analyze the complete set of small-molecule metabolites within a biological sample, would provide a detailed picture of the metabolic pathways affected by the compound. The table below illustrates hypothetical data that could be generated from such studies.

| Metabolic Parameter | Control Group | Treated Group | Fold Change |

| Oxygen Consumption Rate (OCR) | 100 pmol/min | Data not available | - |

| Extracellular Acidification Rate (ECAR) | 50 mpH/min | Data not available | - |

| ATP Production | 500 µM | Data not available | - |

| Glucose Uptake | 20 nmol/mg protein | Data not available | - |

| Lactate Production | 100 µM | Data not available | - |

Influence on Cellular Morphogenesis and Differentiation

There is no available research on the effects of this compound on cellular morphogenesis and differentiation. Cellular morphogenesis refers to the processes that give rise to the shape and form of cells, while differentiation is the process by which a less specialized cell becomes a more specialized cell type.

To study these potential effects, scientists could treat various cell types, including stem cells or progenitor cells, with the compound and observe changes in cell shape, organization, and the expression of differentiation markers. For example, in a study on neuronal differentiation, one might assess neurite outgrowth and the expression of neuronal-specific proteins. The table below represents the kind of data that could be collected in such an experiment.

| Differentiation Marker | Control Group (Expression Level) | Treated Group (Expression Level) | P-value |

| Beta-III Tubulin (Neuronal) | Baseline | Data not available | - |

| MyoD (Myogenic) | Baseline | Data not available | - |

| PPARγ (Adipogenic) | Baseline | Data not available | - |

Computational and Theoretical Studies on Ketone, 3,5 Diiodo 4 Hydroxyphenyl 2 Furyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. These theoretical methods provide insights that complement experimental findings.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For a molecule like Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, this analysis would pinpoint the likely sites for electron donation and acceptance.

Hypothetical Data Table for HOMO-LUMO Analysis:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netresearchgate.net It helps in identifying the electrophilic and nucleophilic sites. nih.gov The MEP map uses a color spectrum, typically with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue representing areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For the subject ketone, an MEP map would reveal the reactive hotspots, likely around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, and potentially influenced by the electron-withdrawing iodine atoms.

Reactivity Descriptors (e.g., Fukui functions)

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. semanticscholar.orgscribd.com Key descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.govnih.gov Fukui functions are local descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgresearchgate.net Such an analysis for this compound would offer a more detailed picture of its chemical behavior.

Hypothetical Data Table for Global Reactivity Descriptors:

| Descriptor | Value |

| Chemical Potential (μ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| Chemical Softness (S) | Data not available |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and design.

Identification of Putative Binding Sites on Biological Targets

To perform a molecular docking study, a specific biological target (e.g., an enzyme or receptor) must be chosen. The simulation would then explore the surface of this protein to identify potential binding pockets for this compound. The geometry and chemical characteristics of these pockets are crucial for determining the binding mode.

Analysis of Binding Affinity and Interaction Modes

The primary outputs of a docking simulation are the binding affinity (often expressed as a docking score or binding energy) and the specific interactions between the ligand and the protein's amino acid residues. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov The analysis would detail the types of interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (which could be significant due to the presence of iodine atoms), that stabilize the ligand-protein complex.

Hypothetical Data Table for Molecular Docking Results:

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Name | Data not available | Data not available |

Molecular Dynamics Simulations

Extensive literature searches did not yield specific molecular dynamics simulation studies focused on this compound. Therefore, a detailed analysis of its conformational dynamics and the stability of its ligand-receptor complexes based on existing simulation data is not possible at this time.

Conformational Dynamics of the Compound

Stability of Ligand-Receptor Complexes

There is a lack of available research on the molecular dynamics simulations of this compound when bound to a biological receptor. Consequently, there is no data to report on the stability of such complexes, which would typically involve analyzing interaction energies, hydrogen bond patterns, and root-mean-square deviation (RMSD) of the ligand and protein over the course of a simulation.

Cheminformatics and Machine Learning Approaches for Activity Prediction

No cheminformatics or machine learning studies specifically targeting this compound for activity prediction were found in the public domain.

Feature Engineering from Molecular Structure

Information regarding specific feature engineering from the molecular structure of this compound is not available. In a hypothetical study, feature engineering would involve calculating various molecular descriptors. These could include 1D descriptors like molecular weight and logP, 2D descriptors such as topological indices and molecular fingerprints, and 3D descriptors related to the molecule's shape and electronic properties.

Table of Hypothetical Molecular Descriptors for Feature Engineering

| Descriptor Type | Examples | Potential Information Gained |

| 1D Descriptors | Molecular Weight, logP, Number of Hydrogen Bond Donors/Acceptors | Basic physicochemical properties related to size, solubility, and potential for hydrogen bonding. |

| 2D Descriptors | Topological Polar Surface Area (TPSA), Morgan Fingerprints, MACCS Keys | Information on polarity, structural connectivity, and the presence of specific chemical substructures. |

| 3D Descriptors | 3D Shape Indices (e.g., Radius of Gyration), Electrostatic Potential Maps | Insights into the molecule's volume, shape, and regions of positive or negative charge for potential interactions. |

Predictive Model Development

As there are no existing studies, there is no information on the development of predictive models for the biological activity of this compound. The development of such a model would necessitate a dataset containing this molecule and others with known activities against a specific biological target. Machine learning algorithms like Random Forest, Support Vector Machines, or Gradient Boosting could then be trained on the engineered features to predict the activity of new or untested compounds.

Advanced Methodologies in Compound Characterization for Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of electromagnetic radiation with its atoms and bonds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) would be utilized to confirm the structure of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the diiodohydroxyphenyl and furyl rings. The chemical shifts, integration values, and coupling patterns of these signals would confirm the substitution pattern on both rings. For instance, the protons on the furan (B31954) ring would exhibit characteristic coupling constants. The phenolic hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the ketone would have a characteristic downfield chemical shift. The carbons bearing the iodine atoms would also show specific chemical shifts due to the heavy atom effect.

Illustrative ¹H and ¹³C NMR Data Interpretation:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Furyl Protons | 6.5 - 8.0 | 110 - 150 |

| Phenyl Protons | 7.0 - 8.5 | 115 - 160 |

| Hydroxyl Proton | Variable (broad singlet) | - |

| Carbonyl Carbon | - | > 180 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C) of the aromatic rings.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C=O (ketone) | 1650 - 1700 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (furan) | 1000 - 1300 |

| C-I (iodo) | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The presence of the aromatic rings and the ketone group in conjugation would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the molecular formula of C₁₁H₆I₂O₃. The fragmentation pattern observed in the mass spectrum would provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

To unambiguously determine the three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray crystallography would be the technique of choice. This method would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Obtaining a suitable single crystal of this compound would be a critical step in this analysis. The resulting crystal structure would provide definitive proof of the compound's constitution and conformation.

Chromatographic Purity Assessment and Method Development

Ensuring the purity of a synthesized compound is crucial for any subsequent biological or chemical studies. Chromatographic techniques are essential for both assessing purity and for purification.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed to assess the purity of this compound. This would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid) and selecting an appropriate stationary phase (e.g., a C18 column). The purity would be determined by the percentage of the main peak area in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. A suitable column and temperature program would need to be developed.

Advanced Techniques for Biological Activity Profiling

While the synthesis and characterization of a novel compound are fundamental, understanding its biological activity is often a key research objective.

High-Content Screening (HCS): HCS is a powerful, image-based technique that allows for the simultaneous measurement of multiple cellular parameters. To profile the biological activity of this compound, it could be screened against a panel of cell lines in an HCS assay. This could reveal effects on cell morphology, proliferation, apoptosis, or the expression of specific proteins. The multiparametric data generated by HCS can provide valuable insights into the compound's potential mechanism of action and therapeutic applications. For instance, the compound could be evaluated for its potential as a tyrosinase inhibitor, a class of compounds that includes other phenolic structures. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for Ketone, 3,5 Diiodo 4 Hydroxyphenyl 2 Furyl

Development of Novel Analogs with Enhanced Biological Profiles

The development of analogs is a critical step in optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, a systematic structure-activity relationship (SAR) study would be essential. This would involve the synthesis of a library of related compounds with modifications at key positions.

Table 1: Potential Modifications for Analog Development

| Modification Site | Proposed Changes | Rationale |

| Iodine Atoms | Replacement with other halogens (Br, Cl, F); Substitution with alkyl or alkoxy groups | To modulate electronic properties, lipophilicity, and potential for halogen bonding. |

| Hydroxyl Group | Conversion to esters or ethers; Shifting its position on the phenyl ring | To investigate the role of the hydroxyl group in target binding and to improve metabolic stability. |

| Furan (B31954) Ring | Substitution with other heterocyclic systems (e.g., thiophene (B33073), pyrrole); Introduction of substituents on the furan ring | To explore the impact of the heterocyclic moiety on biological activity and target specificity. |

| Ketone Linker | Reduction to an alcohol; Replacement with other linkers (e.g., amide, sulfonamide) | To assess the importance of the ketone functionality for biological effect and to alter conformational flexibility. |

Exploration of Combination Strategies with Existing Agents in In Vitro Models

Investigating the effects of this compound in combination with established therapeutic agents could reveal synergistic or additive interactions. Such studies, conducted in relevant in vitro models (e.g., cancer cell lines, microbial cultures), can provide a rationale for potential combination therapies. The choice of existing agents would be guided by the hypothesized mechanism of action of the novel compound.

Investigation of Structural Modifications for Improved Bioavailability in Research Contexts

Poor bioavailability can be a significant hurdle in the preclinical development of a compound. For research purposes, optimizing this property is crucial for obtaining reliable data in cellular and animal models. Structural modifications aimed at improving solubility, permeability, and metabolic stability are key.

Table 2: Strategies to Enhance Bioavailability

| Strategy | Example Modification | Expected Outcome |

| Increase Aqueous Solubility | Introduction of polar functional groups (e.g., amines, carboxylic acids) | Improved dissolution in biological fluids. |

| Enhance Membrane Permeability | Masking of polar groups (e.g., prodrug strategies) | Increased absorption across cell membranes. |

| Improve Metabolic Stability | Introduction of blocking groups at metabolically labile sites | Reduced first-pass metabolism and longer half-life. |

Emerging Methodologies for Studying Compound-Target Interactions

Elucidating the molecular target(s) of a novel compound is fundamental to understanding its mechanism of action. Several cutting-edge techniques can be employed to study the interactions between this compound and its putative biological targets. These methods can provide insights into binding affinity, kinetics, and the specific amino acid residues involved in the interaction.

Potential as a Chemical Probe for Biological Pathway Dissection

A well-characterized small molecule with a specific mechanism of action can serve as a valuable chemical probe to dissect complex biological pathways. pitt.edu If this compound is found to have a highly selective biological activity, it could be utilized to study the function of its target protein in cellular processes. pitt.edu This requires the compound to be potent, specific, and have a known mechanism of action. pitt.edu

Academic Challenges and Opportunities in the Field of Halogenated Phenolic Ketones

The field of halogenated phenolic ketones presents both challenges and opportunities for academic researchers. A significant challenge lies in predicting the biological effects of halogenation, as it can influence a molecule's properties in complex ways. However, this also presents an opportunity for the discovery of novel bioactivities. The development of new synthetic methodologies to access diverse halogenated phenolic ketones is another area of active research.

No Publicly Available Academic Research Found for "this compound"

A comprehensive search of publicly accessible academic and scientific databases has yielded no specific research findings for the chemical compound "this compound."

This indicates that the compound may be a novel chemical entity that has not yet been the subject of published academic investigation. It is also possible that research on this specific molecule exists but is not available in the public domain, potentially being part of proprietary industrial research or classified under a different nomenclature not readily identifiable through standard chemical naming conventions.

Consequently, it is not possible to provide a summary of key academic findings, discuss the significance of research to the broader scientific community, or offer an outlook for future academic investigations as requested. The absence of published data precludes any scientifically accurate and verifiable discussion on these topics.

Further monitoring of chemical and life sciences literature may reveal information about this compound in the future should it become a subject of academic or industrial research.

Q & A

Q. What synthetic methodologies are most effective for preparing 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone?

- Methodological Answer : A two-step approach is recommended:

Electrophilic Iodination : Begin with 4-hydroxyphenyl 2-furyl ketone. Use iodine (I₂) in the presence of a Lewis acid (e.g., HNO₃/H₂SO₄) to introduce iodine atoms at the 3 and 5 positions via electrophilic aromatic substitution. Monitor reaction progress with HPLC or TLC to avoid over-iodination .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to potential byproducts like mono-iodinated intermediates. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Note: Competing reactions (e.g., oxidation of the hydroxyl group) may occur under acidic conditions; use inert atmospheres and low temperatures to mitigate this .

Q. How can the structural integrity of 3,5-diiodo-4-hydroxyphenyl 2-furyl ketone be validated?

- Methodological Answer : Combine spectroscopic and computational tools:

- NMR : Analyze ¹H and ¹³C NMR spectra for characteristic shifts:

- The hydroxyl proton (4-OH) appears as a broad singlet at δ 9.8–10.2 ppm.

- Iodine’s electron-withdrawing effect deshields adjacent protons, shifting aromatic signals to δ 7.5–8.2 ppm .

- X-ray Crystallography : Resolve crystal structure to confirm diiodo substitution pattern and ketone geometry. Heavy iodine atoms enhance X-ray scattering, improving accuracy .

- DFT Calculations : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for the ketone and furyl groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of iodinated aromatic ketones?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected nucleophilic substitution vs. stability) may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, while non-polar solvents favor inertness. Replicate disputed conditions with controlled solvent systems .

- Iodine Lability : Monitor iodine loss via ICP-MS during thermal or photochemical reactions. Use radical scavengers (e.g., BHT) to suppress homolytic cleavage of C-I bonds .

- Competing Pathways : Perform kinetic isotope effect (KIE) studies or ¹⁸O labeling to distinguish between elimination and substitution mechanisms .

Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., Suzuki coupling) on this ketone?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. The electron-deficient 3,5-diiodoaryl group may direct nucleophilic attacks to the furyl ring’s α-position .

- DFT Transition State Modeling : Simulate cross-coupling transition states (e.g., with Pd catalysts) to compare activation energies for aryl iodide vs. furyl bromide coupling sites .

- Experimental Validation : Use substituent-directed coupling (e.g., directing groups on the furyl ring) to test computational predictions .

Q. What analytical techniques best quantify degradation products of this ketone under oxidative conditions?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase chromatography (C18 column) with electrospray ionization (ESI) to detect hydroxylated or deiodinated byproducts. Use isotopically labeled internal standards (e.g., ¹³C-furyl analogs) for quantification .

- EPR Spectroscopy : Identify radical intermediates (e.g., iodine radicals) during photodegradation. Spin-trapping agents like DMPO enhance signal detection .

- Kinetic Profiling : Fit degradation data to first/second-order models to determine rate constants and half-lives under varying pH and light exposure .

Data Contradiction Analysis

Q. How to address conflicting reports on the ketone’s stability in aqueous vs. non-aqueous media?

- Methodological Answer :

- Controlled Hydrolysis Studies : Compare hydrolysis rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λmax ~270 nm for ketone degradation). A biphasic decay curve (rapid initial hydrolysis followed by plateau) suggests solvent-dependent equilibrium .

- Solvent-Polymer Interactions : Use molecular dynamics (MD) simulations to model ketone-solvent hydrogen bonding. Polar solvents (e.g., water) may stabilize the enol tautomer, accelerating degradation .

- Cross-Validate with IR : Track carbonyl peak (C=O, ~1700 cm⁻¹) disappearance in D₂O vs. DMSO-d₆ to correlate tautomerization with stability .

Methodological Best Practices

- Synthetic Reproducibility : Document exact stoichiometry of iodination reagents (e.g., I₂/HNO₃ ratios) to minimize batch variability .

- Analytical Cross-Checks : Pair NMR with Raman spectroscopy to confirm iodine substitution patterns, as heavy atoms may quench NMR signals .

- Data Transparency : Share raw computational input files (e.g., Gaussian .gjf) and crystallographic CIF data to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.